molecular formula C18H22N2O6 B11052279 Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester

Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester

Cat. No. B11052279
M. Wt: 362.4 g/mol
InChI Key: DQUQCMZYMAZLQB-UHFFFAOYSA-N
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Description

Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester is a complex organic compound with the molecular formula C18H22N2O6. This compound is known for its unique structure, which includes a carbamate group, a dimethoxyphenyl group, and a furan ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 4,5-dimethoxy-2-nitrobenzaldehyde, undergoes a reduction reaction to form 4,5-dimethoxy-2-aminobenzaldehyde.

    Coupling with Furan Derivative: The aminobenzaldehyde is then coupled with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

    Formation of the Carbamate: The amide is then reacted with methyl chloroformate in the presence of a base to form the final carbamate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate compound with similar functional groups.

    Carbosulfan: A carbamate insecticide with a different structure but similar chemical properties.

Uniqueness

Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester is unique due to its complex structure, which includes both a furan ring and a dimethoxyphenyl group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various research applications.

properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

methyl N-[2-[4,5-dimethoxy-2-[(2-methylfuran-3-carbonyl)amino]phenyl]ethyl]carbamate

InChI

InChI=1S/C18H22N2O6/c1-11-13(6-8-26-11)17(21)20-14-10-16(24-3)15(23-2)9-12(14)5-7-19-18(22)25-4/h6,8-10H,5,7H2,1-4H3,(H,19,22)(H,20,21)

InChI Key

DQUQCMZYMAZLQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2CCNC(=O)OC)OC)OC

Origin of Product

United States

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